Oleoyl Serotonin

Descripción general

Descripción

La oleoilserotonina es un compuesto fascinante que se encuentra en el veneno de los caracoles Stephanoconus. Es una molécula similar a los endocannabinoides que ha demostrado un potencial para contrarrestar los déficits de aprendizaje y memoria al inhibir los receptores cannabinoides CB1 y CB2 . Este compuesto ha despertado interés debido a sus actividades biológicas únicas y sus potenciales aplicaciones terapéuticas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de oleoilserotonina generalmente implica la reacción de serotonina con ácido oleico. El proceso se puede llevar a cabo en condiciones suaves utilizando un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida entre el grupo carboxilo del ácido oleico y el grupo amino de la serotonina .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial de oleoilserotonina no están bien documentados, el enfoque general implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) podrían emplearse para lograr la producción a escala industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones: La oleoilserotonina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirla en diferentes formas reducidas.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).

Reducción: Se emplean típicamente agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Varios reactivos, dependiendo de la sustitución deseada, como halógenos o agentes alquilantes.

Principales Productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción podría producir diferentes derivados de aminas.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Cannabinoid Receptor Antagonism

Oleoyl serotonin acts as an antagonist to cannabinoid receptors (CB1 and CB2), which are crucial in various neurological processes. Research has demonstrated that OS inhibits the activation of these receptors by compounds such as WIN55,212-2, a synthetic cannabinoid. The effective concentration (EC50) for this inhibition has been characterized, showing that OS selectively blocks cannabinoid receptor activity without affecting other ion channels or receptors significantly .

1.2 Memory and Learning Enhancement

In behavioral studies involving mice, OS has shown promise in counteracting memory deficits induced by cannabinoid receptor activation. Mice treated with OS displayed improved performance in memory tasks compared to those treated with WIN55,212-2 alone. This suggests that OS may have therapeutic potential for conditions associated with cognitive impairment, such as anxiety disorders and neurodegenerative diseases .

Potential Therapeutic Applications

3.1 Neurological Disorders

Given its mechanism of action on cannabinoid receptors and effects on learning and memory, OS may be beneficial in treating various neurological disorders, including:

- Anxiety Disorders: By modulating endocannabinoid signaling, OS could help alleviate anxiety symptoms.

- Neurodegenerative Diseases: Its neuroprotective properties may offer therapeutic avenues for conditions like Alzheimer’s disease.

3.2 Pain Management

The antagonistic properties of OS at cannabinoid receptors also suggest potential applications in pain management strategies, particularly for chronic pain conditions where traditional therapies may be ineffective or lead to adverse effects .

Table 1: Summary of Key Research Findings on this compound

Case Studies

Case Study 1: Memory Deficit Reversal

In a controlled study, mice were administered WIN55,212-2 to induce memory deficits followed by treatment with this compound. Results indicated that pre-treatment with OS allowed subjects to perform comparably to control groups on memory tasks, demonstrating its potential as a cognitive enhancer .

Case Study 2: Behavioral Modulation

Another study focused on the effects of OS on general activity levels in mice revealed that those treated with this compound exhibited significantly increased movement during nocturnal phases compared to untreated controls. This finding supports the hypothesis that OS can influence circadian behavior and overall activity levels .

Mecanismo De Acción

La oleoilserotonina ejerce sus efectos uniéndose a los receptores cannabinoides CB1 y CB2, inhibiendo su actividad. Esta inhibición contrarresta los efectos de otros compuestos que activan estos receptores, como el WIN55,212-2 . La unión ocurre en sitios específicos en los receptores, distintos de los sitios de unión de otros agonistas no selectivos . Esta inhibición selectiva ayuda a prevenir los déficits de aprendizaje y memoria sin causar efectos secundarios graves .

Compuestos Similares:

Arachidonoyl serotonina: Otra molécula similar a los endocannabinoides con efectos inhibitorios similares sobre los receptores cannabinoides.

N-arachidonoyl dopamina: Un compuesto con estructura y función similares, que también se dirige a los receptores cannabinoides.

Singularidad: La oleoilserotonina es única debido a su origen en el veneno de caracol y sus sitios de unión específicos en los receptores cannabinoides . Su alta selectividad para los receptores cannabinoides sobre otros canales iónicos y receptores la distingue aún más de compuestos similares .

Comparación Con Compuestos Similares

Arachidonoyl serotonin: Another endocannabinoid-like molecule with similar inhibitory effects on cannabinoid receptors.

N-arachidonoyl dopamine: A compound with similar structure and function, also targeting cannabinoid receptors.

Uniqueness: Oleoyl serotonin is unique due to its origin from snail venom and its specific binding sites on cannabinoid receptors . Its high selectivity for cannabinoid receptors over other ion channels and receptors further distinguishes it from similar compounds .

Actividad Biológica

Oleoyl serotonin (OS) is a novel compound derived from the venom of the Stephanoconus snail, exhibiting significant biological activity, particularly as an antagonist of cannabinoid receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications, supported by relevant case studies and research findings.

This compound is characterized by the conjugation of oleic acid with serotonin, which enhances its lipophilicity and bioavailability. Research indicates that OS selectively inhibits cannabinoid receptors CB1 and CB2, demonstrating a unique binding profile that distinguishes it from other known cannabinoid ligands.

Binding Characteristics

- CB1 Receptor : OS acts as a competitive antagonist at the CB1 receptor, blocking the effects of agonists like WIN55,212-2.

- CB2 Receptor : OS exhibits non-competitive antagonism at the CB2 receptor, indicating a distinct binding mechanism that involves the transmembrane helix V (TMHV) and intracellular loop 3 (ICL3) regions of the receptor .

In Vitro Studies

In electrophysiological assays, OS was shown to inhibit inward potassium currents induced by WIN55,212-2 in oocytes expressing CB receptors. The effective concentration (EC50) values for these interactions were determined through systematic testing, revealing significant potency at both receptor types .

In Vivo Studies

Behavioral assays conducted on mice demonstrated that OS counteracts learning and memory deficits typically induced by cannabinoid agonists. Notably:

- Mice treated with OS displayed increased activity levels compared to control groups.

- In memory retention tests, OS-treated mice spent significantly more time in target quadrants compared to those receiving WIN55,212-2 alone .

3. Stability and Bioactivity

Research into the stability of this compound in biological systems indicates that it remains stable in brain tissue extracts for up to three hours post-administration. This stability is crucial for its potential therapeutic applications in treating neurological disorders .

4. Comparative Analysis of this compound Derivatives

A comparative study examined various lipid derivatives of serotonin, including oleoyl-serotonin (C18-5HT), caprylic-serotonin (C8-5HT), and caproyl-serotonin (C6-5HT). The findings are summarized in Table 1 below:

| Compound | Molecular Structure | Stability in Brain Tissue | Activity on Cannabinoid Receptors |

|---|---|---|---|

| This compound | C18H35N2O2 | Stable for 3 hours | Inhibits CB1 and CB2 |

| Caprylic Serotonin | C8H17N2O2 | Stable | Limited activity |

| Caproyl Serotonin | C6H13N2O2 | Stable | Minimal interaction |

5. Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for therapeutic interventions in conditions associated with cannabinoid receptor dysfunctions, such as:

- Neurological Disorders : Its ability to modulate memory and learning suggests potential use in treating cognitive impairments.

- Pain Management : Given its antagonistic effects on cannabinoid receptors, OS may serve as an alternative pain management strategy without the psychoactive effects associated with traditional cannabinoids .

Propiedades

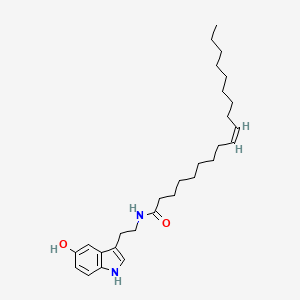

IUPAC Name |

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQKHZYXPCLVBI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.